3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride
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Overview
Description
3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its unique bicyclic structure. This compound is characterized by a bicyclo[1.1.1]pentane core with a phenyl group and an amine group attached, forming a hydrochloride salt. The bicyclo[1.1.1]pentane motif is known for its rigidity and stability, making it a valuable scaffold in drug design and synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride can be achieved through a metal-free homolytic aromatic alkylation of benzene. This method involves the reaction of benzene with a suitable alkylating agent under specific conditions to form the desired bicyclic structure . The reaction conditions typically include the use of a solvent such as chloroform and heating the reaction mixture to around 50°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, using industrial-grade reagents, and employing techniques such as continuous flow chemistry for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and as a scaffold in drug design.
Biology: The compound’s stability and rigidity make it useful in studying protein-ligand interactions and enzyme mechanisms.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure provides a rigid framework that can fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the specific modifications on the compound .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same bicyclic core but differ in the substituents attached to the core.
Phenyl-substituted amines: Compounds with a phenyl group and an amine group, but lacking the bicyclic structure.
Uniqueness
3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to its combination of a rigid bicyclic core and a phenyl group, which provides both stability and the potential for diverse chemical modifications. This makes it a valuable scaffold in drug design and other applications where structural rigidity and stability are crucial .
Properties
IUPAC Name |
3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9;/h1-5H,6-8,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYVHMHCFPJPKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83249-11-0 |
Source
|
Record name | 3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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